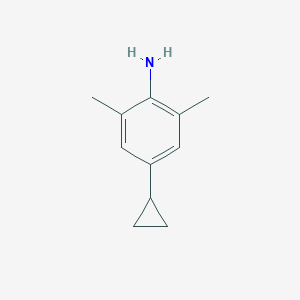

4-Cyclopropyl-2,6-dimethylaniline

Description

General Context of Substituted Anilines in Contemporary Chemical Research

Anilines, organic compounds featuring a phenyl group attached to an amino group, and their substituted derivatives are foundational materials in modern chemical research and industry. wikipedia.org Their versatility makes them crucial starting materials for the synthesis of a vast array of more complex molecules. wikipedia.org In the pharmaceutical sector, the aniline (B41778) motif is present in a significant number of FDA-approved drugs. cresset-group.comacs.org However, the presence of an aniline group can sometimes lead to metabolic instability or toxicity. cresset-group.com This has spurred research into modifying aniline structures to enhance their desirable properties while mitigating adverse effects. cresset-group.comacs.org

Substituted anilines, which are aniline derivatives with additional functional groups on the aromatic ring, are of particular interest. wikipedia.orgresearchgate.net The nature and position of these substituents can dramatically influence the molecule's physical, chemical, and biological properties. cresset-group.com Researchers can fine-tune aspects like bioavailability, solubility, and receptor selectivity by strategically adding or modifying these substituent groups. cresset-group.com

Significance of the Cyclopropyl (B3062369) Moiety in Advanced Organic Chemistry

The cyclopropyl group, a three-membered carbon ring, is a unique and valuable functional group in organic chemistry. fiveable.meontosight.ai Its strained ring structure, with bond angles of approximately 60 degrees, leads to increased reactivity and distinct electronic properties. ontosight.ai This high-energy ring system can influence the reactivity, lipophilicity, and pharmacokinetic properties of a molecule, making it a valuable tool in medicinal chemistry. fiveable.me

The cyclopropyl group is often used as a rigid linker or as a bioisostere for other groups like alkenes. scientificupdate.com Its incorporation into a molecule can increase potency, enhance metabolic stability, and reduce off-target effects. scientificupdate.comhyphadiscovery.com The shorter and stronger carbon-hydrogen bonds within the cyclopropyl ring contribute to its reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The unique electronic nature of the cyclopropyl group, exhibiting partial double-bond character, also allows it to participate in various chemical reactions. fiveable.mestackexchange.com

Research Landscape of 4-Cyclopropyl-2,6-dimethylaniline and its Structural Analogues

The research landscape for 4-Cyclopropyl-2,6-dimethylaniline and its analogues is primarily situated within the context of synthetic and medicinal chemistry. The core structure, 2,6-dimethylaniline (B139824), also known as 2,6-xylidine, is a significant industrial chemical. wikipedia.orgnih.gov It serves as a precursor for various products, including fungicides and herbicides. wikipedia.org

The synthesis of substituted anilines like 4-chloro-2,6-dimethylaniline (B43096) has been explored through various methods, including direct chlorination of 2,6-dimethylaniline. google.com The preparation of 2,6-dimethylaniline itself can be achieved by reacting 2,6-dimethylphenol (B121312) with ammonia (B1221849). google.com

Structural analogues of 4-Cyclopropyl-2,6-dimethylaniline are investigated for their potential applications in drug discovery. For instance, the introduction of a cyclopropyl group into other molecular scaffolds has been shown to improve the properties of clinical candidates. hyphadiscovery.com The exploration of various substituted anilines and related compounds continues to be an active area of research, aiming to develop new molecules with tailored properties for a range of applications. nih.govnih.gov

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Cyclopropyl-2,6-dimethylaniline | 74267-17-7 | C12H17N | 175.27 |

| Aniline | 62-53-3 | C6H7N | 73.09 |

| 2,6-Dimethylaniline | 87-62-7 | C8H11N | 121.18 |

| 4-Chloro-2,6-dimethylaniline | 24596-18-7 | C8H10ClN | 155.62 |

| 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | C17H22N2 | 254.37 |

| 4-Cyclopropyloxy-2,6-dimethylaniline | 135279776 | C11H15NO | 177.24 |

| 4-Cyclopropyl-2,6-dimethylheptan-4-ol | 114865303 | C12H24O | 184.32 |

| N-(Cyclopropylmethyl)-2,6-dimethylaniline | Not Available | C12H17N | 175.27 |

| 4-Hydroxy-2,6-dimethylaniline | Not Available | C8H11NO | 137.18 |

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

4-cyclopropyl-2,6-dimethylaniline |

InChI |

InChI=1S/C11H15N/c1-7-5-10(9-3-4-9)6-8(2)11(7)12/h5-6,9H,3-4,12H2,1-2H3 |

InChI Key |

WYVQWXHPYFZBQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Classical Synthetic Approaches for Aniline (B41778) Derivatives Relevant to 4-Cyclopropyl-2,6-dimethylaniline

Traditional methods for the synthesis of aniline derivatives have long relied on foundational reactions such as halogenation and the reduction of nitroaromatic compounds. These approaches, while established, often form the initial steps in more complex synthetic sequences leading to target molecules like 4-cyclopropyl-2,6-dimethylaniline.

Halogenation of Substituted Anilines (e.g., Chlorination of 2,6-Dimethylaniline (B139824) Precursors)

Halogenation of anilines and their precursors is a fundamental transformation in organic synthesis. For instance, 2,6-dimethylaniline, a key starting material, can undergo electrophilic aromatic substitution. sigmaaldrich.comnih.gov Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the aromatic ring. ncert.nic.in To achieve selective monohalogenation at the para-position, the highly activating amino group must first be protected, for example, by acetylation to form an acetanilide. This moderation of reactivity allows for controlled halogenation at the 4-position. Subsequent hydrolysis of the protecting group then yields the desired 4-halo-2,6-dimethylaniline.

This halogenated intermediate is a versatile building block. The halogen atom can then be replaced by a cyclopropyl (B3062369) group through various cross-coupling reactions, which will be discussed in later sections.

Reduction of Nitroaromatic Intermediates

The reduction of nitro groups to amines is one of the most common methods for the preparation of anilines. wikipedia.org Many substituted anilines are prepared by the nitration of a substituted aromatic compound followed by reduction. wikipedia.org For the synthesis of a molecule like 4-cyclopropyl-2,6-dimethylaniline, a plausible route would involve the nitration of 1-cyclopropyl-3,5-dimethylbenzene. The resulting nitroaromatic compound, 2-cyclopropyl-1,5-dimethyl-3-nitrobenzene, could then be reduced to the corresponding aniline.

Common reducing agents for this transformation include metals such as iron, tin, or zinc in the presence of an acid (e.g., the Béchamp reduction using iron). wikipedia.org Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is also a widely used and often cleaner alternative.

Modern Catalytic Approaches for Carbon-Nitrogen Bond Formation

The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of more sophisticated catalytic systems. These modern approaches offer greater efficiency, selectivity, and broader applicability in the synthesis of complex aniline derivatives.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Type Reactions)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgrug.nl This reaction has become a powerful tool due to its broad substrate scope and tolerance for a wide array of functional groups. wikipedia.org In the context of synthesizing 4-cyclopropyl-2,6-dimethylaniline, one could envision a scenario where 4-bromo-1-cyclopropyl-2,6-dimethylbenzene is coupled with an ammonia (B1221849) equivalent or a protected amine.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and has been the subject of extensive research to improve catalyst activity and stability. beilstein-journals.org

| Catalyst System Component | Function | Example |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | X-Phos, RuPhos |

| Base | Promotes deprotonation of the amine | KOt-Bu, Cs₂CO₃ |

Photoredox-Catalyzed Annulation Reactions Involving Aminocyclopropanes

Recent advancements in photoredox catalysis have opened up new avenues for the construction of complex molecular architectures under mild conditions. nih.govresearchgate.net One notable application is the [3+2] annulation of aminocyclopropanes with various functionalized alkynes, catalyzed by a P/N-heteroleptic Cu(I) photosensitizer. acs.org While not a direct route to 4-cyclopropyl-2,6-dimethylaniline, this methodology highlights the reactivity of aminocyclopropanes in forming new carbon-carbon and carbon-nitrogen bonds.

In a related concept, photoredox catalysis can be used for the ring-opening oxo-amination of aryl cyclopropanes. nih.gov This process involves the single-electron oxidation of an aryl cyclopropane (B1198618) to a reactive radical cation, which can then undergo nucleophilic attack and subsequent functionalization. nih.govresearchgate.net Such strategies demonstrate the potential for activating cyclopropyl groups in novel bond-forming reactions.

Cross-Electrophile Coupling Strategies for Substituted Amine Synthesis

Cross-electrophile coupling has emerged as a powerful method for forming carbon-carbon bonds from two different electrophiles, often driven by a reducing agent and a catalyst. acs.org Nickel-catalyzed cross-electrophile coupling reactions, in particular, have been developed for the synthesis of C(sp²)–C(sp³) bonds. digitellinc.com This strategy can be applied to the synthesis of substituted amines by coupling alkyl electrophiles with aryl halides. organic-chemistry.org

For instance, a nickel-catalyzed decarbonylative cross-electrophile coupling has been developed to link activated carboxylic acids with alkyl radical sources derived from amines. digitellinc.comresearchgate.net This approach allows for the formation of C-C bonds from starting materials typically used for amide bond formation, offering a novel disconnection for accessing complex amine-containing molecules. digitellinc.com Furthermore, Ni/photoredox dual catalysis has enabled the coupling of secondary aliphatic amines with (hetero)aryl halides under mild conditions, showcasing high functional group tolerance. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of 4-Cyclopropyl-2,6-dimethylaniline Analogues

The synthesis of analogues of 4-cyclopropyl-2,6-dimethylaniline often relies on cross-coupling methodologies, such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, and its efficiency is highly dependent on the careful optimization of several reaction parameters. wikipedia.orgnih.gov The optimization process typically involves screening various catalysts, ligands, bases, and solvents to maximize the yield and purity of the desired product while minimizing reaction times and catalyst loading. libretexts.orgwuxiapptec.com

A representative approach to synthesizing a 4-cyclopropyl-2,6-dimethylaniline analogue would involve the coupling of 2,6-dimethylaniline with a cyclopropyl-bearing aryl halide. The choice of catalyst and ligand is critical. While early generations of Buchwald-Hartwig catalysts were effective, newer, more sophisticated systems with sterically hindered ligands often provide higher yields and broader substrate scope. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

The selection of the base is another crucial factor. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be more suitable, albeit sometimes requiring higher reaction temperatures. libretexts.orgwuxiapptec.com The solubility of the base in the chosen solvent can also significantly impact the reaction rate. wuxiapptec.com

Solvents for Buchwald-Hartwig aminations are typically anhydrous and aprotic, such as toluene, dioxane, or THF. libretexts.org The reaction temperature is also a key variable to optimize, with typical ranges between 80-100°C, although some modern catalyst systems can operate at lower temperatures. wuxiapptec.com

The following interactive data table illustrates a hypothetical optimization study for the synthesis of a 4-cyclopropyl-2,6-dimethylaniline analogue via a Buchwald-Hartwig amination, showcasing the impact of varying reaction components on the product yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of a 4-Cyclopropyl-2,6-dimethylaniline Analogue

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOtBu | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 65 |

| 4 | Pd₂(dba)₃ (1) | XPhos (1.5) | K₃PO₄ | Dioxane | 80 | 92 |

This table is a representative example and does not reflect actual experimental data for the specific named compound.

Scale-Up Considerations in Preparative Organic Chemistry

Transitioning a synthetic route from a laboratory-scale procedure to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of compounds like 4-cyclopropyl-2,6-dimethylaniline and its analogues, several key factors must be considered during scale-up.

Reaction and Process Safety: One of the primary concerns in scaling up any chemical process is safety. Exothermic reactions, for instance, require careful monitoring and control of the reaction temperature to prevent thermal runaway. The choice of solvents also becomes more critical on a larger scale, with a preference for those with higher flash points and lower toxicity. acsgcipr.org

Equipment and Reaction Setup: The equipment used for large-scale synthesis differs significantly from standard laboratory glassware. Reactions are typically carried out in jacketed glass or stainless-steel reactors that allow for precise temperature control through the circulation of heating or cooling fluids. sigmaaldrich.com Mechanical stirring is essential to ensure proper mixing, especially for heterogeneous mixtures, as the rate of agitation can significantly affect reaction rates. wuxiapptec.com For air-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere of nitrogen or argon is crucial, and appropriate techniques for degassing solvents and handling reagents must be employed. sigmaaldrich.com

Reagent and Solvent Purity and Handling: On a larger scale, the purity of reagents and solvents can have a more pronounced impact on the outcome of a reaction. The use of high-purity, dry reagents and anhydrous solvents is often necessary to achieve high yields and minimize side reactions. sigmaaldrich.com The logistics of handling and transferring large quantities of chemicals also require careful planning and appropriate equipment.

Work-up and Purification: The work-up and purification procedures used in the laboratory may not be practical or efficient on a larger scale. For example, while flash chromatography is a common purification technique in the lab, it can be cumbersome and expensive for large quantities of material. acs.org Whenever possible, purification by crystallization or distillation is preferred on a larger scale. The choice of extraction solvents and the management of waste streams also become more significant considerations. acsgcipr.org

Economic and Environmental Factors: The cost of reagents, solvents, and catalysts is a major factor in large-scale synthesis. Optimizing catalyst loading to be as low as possible without sacrificing reaction efficiency is a key goal. acsgcipr.org Furthermore, "green chemistry" principles are increasingly important, encouraging the use of less hazardous solvents, minimizing waste, and designing energy-efficient processes. acsgcipr.org

In the context of synthesizing 4-cyclopropyl-2,6-dimethylaniline analogues, a scale-up of a Buchwald-Hartwig amination would necessitate a thorough evaluation of these factors to develop a robust and economically viable process.

Mechanistic Investigations of Chemical Reactivity

Oxidative Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is susceptible to oxidation, leading to a variety of products. The specific outcome of these reactions is highly dependent on the oxidant and reaction conditions.

The oxidation of the primary amino group in anilines can yield nitroso and, subsequently, nitro derivatives. A wide array of oxidizing agents, such as Caro's acid (peroxomonosulfuric acid), are known to convert primary amines to their corresponding nitroso compounds. nih.gov For substituted anilines, catalytic systems involving reagents like methylrhenium trioxide with hydrogen peroxide have also proven effective in this transformation. nih.gov While direct studies on 4-cyclopropyl-2,6-dimethylaniline are not extensively documented, the general reactivity of anilines suggests that it would undergo oxidation to form 4-cyclopropyl-2,6-dimethylnitrosobenzene and further to 4-cyclopropyl-2,6-dimethylnitrobenzene under appropriate oxidizing conditions. The steric hindrance from the two ortho-methyl groups may influence the rate of these transformations compared to less substituted anilines. In some cases, dinitroso compounds can also be formed. nih.gov

N-dealkylation is a critical transformation of amines, often encountered in metabolic pathways catalyzed by enzymes like cytochrome P450. nih.gov Two primary mechanisms are often considered for this process: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). ku.edu

Hydrogen Atom Transfer (HAT): In this pathway, a radical species directly abstracts a hydrogen atom from the N-alkyl group, forming a carbon-centered radical that can then proceed to the dealkylated product. nih.govscripps.edu For an N,N-dialkylaniline, this would involve abstraction of a hydrogen from one of the alkyl groups.

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the nitrogen atom to an oxidizing species, forming a nitrogen-centered radical cation. ku.edurutgers.edu This intermediate can then undergo further reactions, such as deprotonation, to yield the dealkylated product.

The competition between these two pathways is influenced by factors such as the oxidation potential of the amine and the nature of the oxidant. rutgers.edu For N,N-dimethylanilines, the mechanism of oxidative dealkylation by cytochrome P-450 has been a subject of detailed investigation. acs.org The use of cyclopropyl (B3062369) groups as mechanistic probes can help distinguish between these pathways, as the fate of the cyclopropyl ring can differ significantly depending on the nature of the intermediate formed. ku.edu For instance, SET oxidation of N-cyclopropyl-N-methylaniline has been shown to result in the exclusive ring-opening of the cyclopropyl group. ku.edu

Nucleophilic Reactivity of the Amino Group

The amino group of 4-cyclopropyl-2,6-dimethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in reactions with various electrophiles. Common reactions include N-alkylation, N-acylation, and substitution reactions. For instance, anilines can undergo nucleophilic aromatic substitution on electron-deficient aromatic rings. mdpi.com The reaction of anilines with chloroformates is a well-established method for N-dealkylation, proceeding through a nucleophilic attack of the amine on the chloroformate, followed by the formation of a carbamate (B1207046) intermediate. nih.gov The steric hindrance provided by the two ortho-methyl groups in 4-cyclopropyl-2,6-dimethylaniline would be expected to decrease its nucleophilicity compared to aniline or 4-cyclopropylaniline, potentially requiring more forcing reaction conditions for nucleophilic transformations. Despite this, the synthesis of sterically congested 2,6-disubstituted anilines has been achieved through direct C-N bond formation. nih.gov

Cyclopropyl Ring Chemistry and Its Influence on Reaction Mechanisms

The cyclopropyl group is a valuable tool in mechanistic chemistry due to the high ring strain of the three-membered ring. beilstein-journals.orgnih.gov This strain makes the ring susceptible to opening, particularly when a radical or cationic center is generated on an adjacent carbon.

When a radical is generated at a position adjacent to a cyclopropyl ring, a rapid ring-opening can occur to relieve the strain. beilstein-journals.orgnih.gov This property has been exploited in various oxidative radical ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives. beilstein-journals.orgnih.gov For example, the addition of a radical to a double bond adjacent to a cyclopropyl group can lead to a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.org In the context of 4-cyclopropyl-2,6-dimethylaniline, oxidation processes that generate a radical intermediate at the benzylic position (if an N-alkyl group were present) or on the nitrogen atom could potentially lead to pathways involving the opening of the cyclopropyl ring. Studies on N-cyclopropylanilines have shown that single-electron oxidation can lead to an irreversible opening of the cyclopropyl ring. acs.org

The predictable and rapid rate of cyclopropylcarbinyl radical ring-opening allows this group to be used as a "radical clock". wikipedia.org By comparing the amount of ring-opened product to the amount of product where the cyclopropyl ring remains intact, the rates of other competing radical reactions can be determined. wikipedia.org The rate constant for the ring-opening of the cyclopropylmethyl radical is very fast, on the order of 10⁸ s⁻¹ at room temperature. wikipedia.org This technique is widely used to detect the presence of radical intermediates in both chemical and enzymatic reactions. researchgate.netacs.org The presence of the cyclopropyl group in 4-cyclopropyl-2,6-dimethylaniline makes it a potential substrate for such mechanistic studies to probe for the involvement of radical intermediates in its various transformations.

Interactive Data Table

The following table summarizes the key mechanistic pathways discussed for the reactivity of 4-cyclopropyl-2,6-dimethylaniline and related structures.

| Reaction Type | Functional Group | Mechanistic Pathway | Key Intermediates | Influencing Factors |

| Oxidative Transformation | Aniline Moiety | Formation of Nitroso/Nitro Derivatives | Nitrosoarene, Nitroarene | Oxidizing agent, reaction conditions |

| Oxidative Transformation | Aniline Moiety | N-Dealkylation | Radical Cation (SET), Carbon-centered radical (HAT) | Oxidant, substrate structure, solvent |

| Nucleophilic Reaction | Amino Group | N-Acylation/N-Alkylation | Tetrahedral intermediate | Electrophile strength, steric hindrance |

| Ring Chemistry | Cyclopropyl Group | Oxidative Ring-Opening | Cyclopropylcarbinyl radical | Presence of an adjacent radical or cation |

| Ring Chemistry | Cyclopropyl Group | Radical-Clock Reaction | Ring-opened radical | Rate of competing reactions |

Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of an aromatic amine is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. In the case of 4-cyclopropyl-2,6-dimethylaniline, the interplay of the electron-donating cyclopropyl group at the para-position and the two methyl groups at the ortho-positions significantly influences its kinetic and thermodynamic properties in chemical reactions.

Detailed Research Findings:

While specific kinetic and thermodynamic data for 4-cyclopropyl-2,6-dimethylaniline are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies on similarly substituted anilines. The following discussion is based on established principles of physical organic chemistry and data from analogous systems.

The two methyl groups at the ortho positions exert a significant steric effect, known as the "ortho effect". This steric hindrance can force the amino group out of the plane of the benzene (B151609) ring, a phenomenon referred to as steric inhibition of resonance (SIR). quora.comquora.com In aniline, the lone pair on the nitrogen atom is delocalized into the aromatic π-system, which decreases its basicity. However, the ortho-methyl groups in 2,6-dimethylaniline (B139824) can disrupt this planarity, leading to a localization of the lone pair on the nitrogen atom and, consequently, an increase in basicity compared to aniline itself. quora.com This steric effect also hinders the approach of electrophiles to the nitrogen atom, which can decrease the rate of certain reactions. quora.comnih.gov

The cyclopropyl group at the para-position is known to be a good π-electron donor, capable of conjugating with the aromatic ring in a manner similar to a double bond. stackexchange.com This electron-donating character increases the electron density at the para-position and, through resonance, on the nitrogen atom. This enhanced electron density generally increases the nucleophilicity and basicity of the aniline derivative. The ability of the cyclopropyl group to transmit electronic effects has been a subject of considerable study. acs.org

The combination of the electron-donating cyclopropyl group and the sterically influential ortho-methyl groups results in a unique reactivity profile for 4-cyclopropyl-2,6-dimethylaniline. The increased electron density on the nitrogen due to both the cyclopropyl and methyl groups would be expected to enhance its reactivity in many reactions. However, the steric hindrance from the ortho-methyl groups can counteract this electronic activation by impeding the approach of reactants.

To illustrate the expected substituent effects on reaction kinetics and thermodynamics, consider the following hypothetical data tables. These tables are based on general trends observed for substituted anilines and are intended for comparative purposes.

Table 1: Predicted Relative Rate Constants (k_rel) for an Electrophilic Aromatic Substitution Reaction

This table illustrates the expected impact of substituents on the rate of a typical electrophilic aromatic substitution reaction, such as nitration or halogenation. The electron-donating groups are expected to activate the ring towards electrophilic attack.

| Compound | Substituent Effects | Predicted k_rel |

| Aniline | Reference | 1.0 |

| 2,6-Dimethylaniline | Steric hindrance at ortho positions, weak inductive donation from two methyl groups. quora.comchemicalbook.com | ~5-10 |

| 4-Cyclopropylaniline | Strong π-electron donation from the cyclopropyl group. stackexchange.com | ~20-50 |

| 4-Cyclopropyl-2,6-dimethylaniline | Combined strong π-donation from cyclopropyl and steric/inductive effects from dimethyl groups. | ~100-200 |

Note: The values in this table are illustrative and intended to show relative trends based on established substituent effects.

Table 2: Predicted pKa Values for the Conjugate Acid (ArNH3+)

This table demonstrates the expected influence of the substituents on the basicity of the aniline derivative. Higher pKa values indicate a stronger base.

| Compound | Substituent Effects | Predicted pKa |

| Anilinium ion | Reference nist.govnih.gov | 4.6 |

| 2,6-Dimethylanilinium ion | Steric inhibition of resonance by ortho-methyl groups increases basicity. quora.com | ~3.9 |

| 4-Cyclopropylanilinium ion | Electron-donating cyclopropyl group increases basicity. stackexchange.com | ~5.3 |

| 4-Cyclopropyl-2,6-dimethylanilinium ion | Combined electron donation and steric effects. | ~4.8-5.5 |

Note: The values in this table are illustrative and based on the known electronic and steric effects of the substituents.

Structure Activity Relationship Sar and Analogue Design

Systematic Modification of the 4-Cyclopropyl-2,6-dimethylaniline Scaffold

The systematic modification of the 4-cyclopropyl-2,6-dimethylaniline scaffold is a key strategy in drug discovery and the design of new materials. nih.gov This process involves the methodical alteration of the molecule's core structure to explore and optimize its biological activity or material properties. nih.govbiomedres.us The 4-cyclopropyl-2,6-dimethylaniline structure can be seen as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov

Modification strategies can be broadly categorized:

Modification of the Aniline (B41778) Core : This can involve altering the position of the amino group or introducing additional substituents onto the benzene (B151609) ring.

Modification of the Substituents : This involves changing the cyclopropyl (B3062369) group or the ortho-methyl groups for other functionalities to probe the effects on activity.

Scaffold Hopping : This advanced strategy involves replacing the central aniline ring with other cyclic systems, such as different aromatic or heterocyclic rings, while retaining the key pharmacophoric elements (the amino group and the substituents) in a similar spatial arrangement.

The goal of these modifications is to build chemical libraries of related compounds that can be screened for desired properties. nih.gov For instance, in drug discovery, researchers might aim to improve potency, selectivity, or pharmacokinetic properties. biomedres.us The synthesis of such libraries often employs techniques like solid-phase synthesis or parallel synthesis to efficiently generate a diverse range of analogues. nih.gov

Role of the Cyclopropyl Substituent in Modulating Molecular Interactions

The cyclopropyl group is a highly valuable substituent in medicinal chemistry due to its unique structural and electronic properties. scientificupdate.comnih.govacs.org Its incorporation at the para-position of the 2,6-dimethylaniline (B139824) scaffold has several significant effects on the molecule's interactions. iris-biotech.deresearchgate.net

Key Contributions of the Cyclopropyl Group:

Conformational Rigidity : The three-membered ring of the cyclopropyl group introduces a significant degree of conformational constraint. iris-biotech.de This rigidity can help to lock the molecule into a specific, biologically active conformation, which can lead to more favorable binding to a target protein by reducing the entropic penalty of binding. nih.goviris-biotech.de

Metabolic Stability : The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP) compared to larger alkyl groups. scientificupdate.comhyphadiscovery.com Replacing a metabolically vulnerable group, such as an isopropyl group, with a cyclopropyl moiety can therefore increase the metabolic stability and half-life of a compound. iris-biotech.dehyphadiscovery.com

Modulation of Physicochemical Properties : The cyclopropyl group can influence properties like lipophilicity and pKa. nih.goviris-biotech.de It is less lipophilic than a phenyl or isopropyl group, which can be advantageous for optimizing a drug's solubility and absorption profile. iris-biotech.de

Electronic Effects : The cyclopropyl ring possesses enhanced π-character in its C-C bonds, allowing it to engage in electronic interactions with the aniline ring and with biological targets. scientificupdate.comnih.gov It can act as an isosteric replacement for an alkene, maintaining certain electronic features while improving stability. scientificupdate.com

The strategic use of the cyclopropyl group can lead to enhanced potency, improved metabolic stability, and reduced off-target effects. scientificupdate.comnih.gov

Steric and Electronic Influences of Ortho-Methyl Groups

The two methyl groups at the ortho positions (positions 2 and 6) of the aniline ring exert profound steric and electronic effects, collectively known as the "ortho effect." quora.combyjus.com This effect significantly influences the chemical properties and reactivity of the amino group.

Steric Hindrance : The bulky methyl groups physically obstruct the amino group (-NH2). stackexchange.com This steric hindrance can prevent the lone pair of electrons on the nitrogen atom from participating in intermolecular interactions, such as hydrogen bonding or protonation. quora.comstackexchange.com As a result, ortho-substituted anilines are often less basic than their para- or meta-substituted counterparts, or even aniline itself. byjus.comquora.com The steric clash can also force the amino group out of the plane of the benzene ring, which inhibits resonance. stackexchange.com

Electronic Effects : Methyl groups are electron-donating through an inductive effect (+I effect) and hyperconjugation. This electron donation increases the electron density on the benzene ring and, to some extent, on the nitrogen atom of the amino group. quora.com While this electronic effect would typically increase the basicity of the aniline, it is often overshadowed by the steric effects in ortho-substituted compounds. byjus.com

The combination of these effects in 4-cyclopropyl-2,6-dimethylaniline means that while the nitrogen atom's lone pair is electronically enriched, its accessibility for protonation or forming hydrogen bonds is sterically hindered. quora.comstackexchange.com This can be a critical factor in designing molecules where controlled basicity and specific interaction geometries are required.

Comparative Analysis of Halogenated and Alkyl-Substituted Aniline Analogues

The properties of aniline derivatives can be finely tuned by replacing the existing substituents with halogens or different alkyl groups. A comparative analysis of these analogues provides valuable insights for structure-activity relationship studies. nih.govnih.gov

Halogen Substituents (F, Cl, Br, I):

Electronic Effects : Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I effect) and electron-donating through the resonance effect (+R effect). byjus.com For halogens, the inductive effect generally outweighs the resonance effect, leading to a decrease in the electron density of the benzene ring and a reduction in the basicity of the aniline. byjus.comnih.gov

Size and Position : The toxicity and transformation rate of halogenated anilines can depend on the type of halogen and its position. For instance, in one study, the rate of transformation followed the order I > Br > Cl > F, and para-substituted anilines transformed faster than meta-substituted ones. proquest.com The size of the substituent can also influence binding to biological targets. nih.gov

Alkyl Substituents (e.g., methyl, ethyl, isopropyl):

Electronic Effects : Alkyl groups are electron-donating through their inductive effect (+I) and hyperconjugation. quora.com This generally increases the basicity of the aniline by increasing the electron density on the nitrogen atom.

Steric Effects : The size of the alkyl group is a critical factor. As seen with the ortho-methyl groups, bulky alkyl groups can cause significant steric hindrance, which can decrease basicity and influence the molecule's preferred conformation. byjus.comstackexchange.com

The following table summarizes the general effects of these substituents on the properties of aniline.

| Substituent Type | Electronic Effect on Ring | Effect on Aniline Basicity | Key Considerations |

| Alkyl (e.g., -CH3) | Electron-donating (+I, hyperconjugation) | Generally increases (unless strong ortho-effect) | Steric hindrance increases with size and proximity to -NH2. byjus.comstackexchange.com |

| Halogen (e.g., -Cl) | Electron-withdrawing (-I > +R) | Decreases | Position matters; meta-substitution can have a stronger base-weakening effect than para. byjus.com |

| Nitro (-NO2) | Strongly electron-withdrawing (-I, -R) | Strongly decreases | Often used to significantly reduce basicity. quora.com |

| Hydroxy (-OH) | Electron-donating (+R > -I) | Increases | Can act as a hydrogen bond donor and acceptor. quora.com |

This comparative analysis is crucial for rational drug design, allowing chemists to select appropriate substituents to optimize a molecule's electronic and steric profile for a specific application. nih.govresearchgate.net

Rational Design Principles for Modifying Aniline Derivatives

The rational design of aniline derivatives is a cornerstone of modern medicinal chemistry, aiming to create new molecules with improved biological activity and drug-like properties. researchgate.netmdpi.com This process is guided by several key principles:

Structure-Based Design : When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, compounds can be designed to fit precisely into the binding site. mdpi.com For aniline derivatives, this might involve positioning substituents to form specific hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the target. mdpi.com

Ligand-Based Design : In the absence of a target structure, design efforts can be guided by the known properties of existing active molecules. This involves identifying the key pharmacophore—the essential structural features required for activity—and creating new molecules that retain this pharmacophore while having improved properties. researchgate.net

Isosteric Replacement : This principle involves substituting one chemical group with another that has similar physical or chemical properties (an isostere). acs.org For example, the cyclopropyl group can be an isostere for an alkene. scientificupdate.com Another common strategy is to replace a metabolically liable aniline ring with a bioisostere, such as a bicyclo[1.1.1]pentane, to improve metabolic stability. acs.org

Minimizing Metabolic Liabilities : Aniline moieties can sometimes be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. acs.org Rational design strategies may involve blocking sites of metabolism by introducing stable groups (like fluorine) or replacing the entire aniline scaffold to mitigate this risk. acs.org

Property-Based Design : This involves optimizing the physicochemical properties of the molecule, such as solubility, permeability, and metabolic stability, to ensure it can reach its target in the body and have a suitable duration of action. researchgate.net This often involves a multi-parameter optimization process where several properties are improved simultaneously.

By applying these principles, scientists can move beyond trial-and-error and systematically design new aniline derivatives, like those based on the 4-cyclopropyl-2,6-dimethylaniline scaffold, with a higher probability of success. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-cyclopropyl-2,6-dimethylaniline at the atomic level. These methods provide a detailed picture of the molecule's geometry, electron distribution, and energy landscape.

Ab Initio and Density Functional Theory (DFT) Studies of Ground and Transition States

While specific ab initio and Density Functional Theory (DFT) studies exclusively focused on 4-cyclopropyl-2,6-dimethylaniline are not extensively available in the public domain, the principles of these methods can be applied to understand its structure. For related aniline (B41778) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been effectively used to study the ground state geometries and the nature of hydrogen-bonded complexes. rsc.org For substituted anilines, it is established that neutral molecules typically exhibit a pyramidalized nitrogen atom, whereas their corresponding radical cations tend to have a planar nitrogen, reflecting the increased importance of nitrogen lone pair conjugation in the positively charged species. umn.edu Computational studies on similar molecules, like N-cyclopropylanilines, have utilized DFT to investigate their electronic properties and reaction mechanisms. researchgate.netacs.org These studies provide a framework for predicting that the ground state of 4-cyclopropyl-2,6-dimethylaniline would feature a pyramidal nitrogen and specific bond lengths and angles influenced by the electronic interplay between the electron-donating amino and cyclopropyl (B3062369) groups and the methyl groups on the aromatic ring.

Transition states, which are critical for understanding reaction kinetics, have been computationally investigated for reactions involving aniline derivatives. For instance, in the reaction of 4-methyl aniline with hydroxyl radicals, the transition states for both OH addition to the aromatic ring and hydrogen abstraction have been characterized using methods like M06-2X and CCSD(T). mdpi.com Such computational approaches would be invaluable for identifying and characterizing the transition states involved in the reactions of 4-cyclopropyl-2,6-dimethylaniline.

Analysis of Radical Cation Intermediates

The study of radical cations is essential for understanding the oxidative transformations of anilines. For cyclopropyl-substituted amines, the radical cation is a key intermediate in various chemical and biological processes. vt.eduosti.gov Electron Spin Resonance (ESR) studies have provided evidence for the ring-opening of cyclopropylamine (B47189) radical cations, a critical step in the mechanism of action for certain enzyme inhibitors. osti.gov

In the context of N-cyclopropylanilines, which are structurally analogous to the target compound, the formation and subsequent reactions of their radical cations have been a subject of detailed investigation. researchgate.netacs.org It is known that the initial single-electron oxidation of N-cyclopropylaniline leads to an irreversible ring-opening of the cyclopropyl group. researchgate.netacs.org The stability and reactivity of these radical cations are influenced by substituents on the aniline ring. Electron-donating groups tend to stabilize the nitrogen radical cation through resonance, which can slow down the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups are expected to accelerate this ring-opening process. acs.org While direct experimental or computational data on the 4-cyclopropyl-2,6-dimethylaniline radical cation is scarce, these findings on related systems suggest that its radical cation would be a key reactive intermediate, with its fate being a competition between ring-opening and other reactions, influenced by the electronic effects of the dimethyl and cyclopropyl substituents.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are powerful tools for mapping out the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Simulation of Hydrogen Abstraction Processes

Hydrogen abstraction is a fundamental reaction pathway for many organic molecules, including anilines. Computational studies have been employed to investigate the regioselectivity and energetics of hydrogen abstraction from aniline derivatives by various radicals. For example, a computational study on the reaction of 4-methyl aniline with OH radicals revealed that the abstraction of a hydrogen atom from the amino group is a significant reaction channel, alongside the addition of the radical to the aromatic ring. mdpi.com

In a broader context, DFT calculations have been used to study site-selective hydrogen abstraction from various organic compounds by oxyradicals like the sulfate (B86663) radical anion (SO₄⁻•). rsc.org These studies have shown that the energy barriers for abstraction from different positions in a molecule can be calculated, allowing for the prediction of the most favorable reaction site. rsc.org For 4-cyclopropyl-2,6-dimethylaniline, computational simulations could be used to determine the relative ease of hydrogen abstraction from the amino group, the methyl groups, and the cyclopropyl ring, thereby predicting the likely initial step in its oxidation or radical-mediated reactions.

Elucidation of Concerted Electron-Proton Transfer Mechanisms

Concerted electron-proton transfer (CEPT) is a crucial mechanism in many chemical and biological redox processes. While specific computational studies on CEPT mechanisms for 4-cyclopropyl-2,6-dimethylaniline are not readily found, the general principles can be inferred from studies on related systems. The oxidation of anilines can proceed through stepwise or concerted pathways. In a stepwise mechanism, initial electron transfer forms a radical cation, which is then deprotonated. In a concerted mechanism, the electron and proton are transferred in a single kinetic step.

Computational studies on the oxidation of phenols and anilines often focus on determining the thermodynamics and kinetics of these different pathways. The relative favorability of stepwise versus concerted mechanisms can be influenced by factors such as the solvent, the nature of the oxidant, and the electronic properties of the aniline derivative. For 4-cyclopropyl-2,6-dimethylaniline, computational simulations could be designed to model its interaction with an oxidant and calculate the potential energy surfaces for both stepwise and concerted pathways, thereby elucidating the most likely mechanism under specific conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. For aniline derivatives, QSAR models have been developed for various endpoints, including toxicity and metabolic fate. nih.govnih.govresearchgate.netnih.gov

These models typically use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include constitutional, topological, geometrical, and electronic descriptors. For instance, a QSAR study on the lipophilicity of aniline derivatives used descriptors such as the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient, electrophilicity, and van der Waals volume. nih.gov Another study on the toxicity of monosubstituted anilines used the 1-octanol/water partition coefficient (log KOW) as a key descriptor. nih.gov

While a specific QSAR model for 4-cyclopropyl-2,6-dimethylaniline is not available, the principles of QSAR could be applied to predict its properties. By calculating a range of molecular descriptors for 4-cyclopropyl-2,6-dimethylaniline, it would be possible to use existing QSAR models for related anilines to estimate its biological activity or physicochemical properties. The development of a new, robust QSAR model would require a dataset of structurally similar compounds with known activities, which would then be used to train and validate the model.

Below is an interactive table showcasing typical molecular descriptors that would be calculated for 4-cyclopropyl-2,6-dimethylaniline in a QSAR study.

| Descriptor Type | Descriptor Name | Predicted Value for 4-Cyclopropyl-2,6-dimethylaniline |

| Constitutional | Molecular Weight | 175.27 |

| Number of Rings | 2 | |

| Number of Rotatable Bonds | 1 | |

| Topological | Wiener Index | Hypothetical Value |

| Balaban Index | Hypothetical Value | |

| Geometrical | Molecular Surface Area | Hypothetical Value |

| Molecular Volume | Hypothetical Value | |

| Electronic | Dipole Moment | Hypothetical Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | Hypothetical Value | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Hypothetical Value | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hypothetical Value |

| Polarizability | Hypothetical Value |

Molecular Modeling and Docking Simulations for Interaction Prediction

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific molecular modeling and docking simulation studies for the compound 4-Cyclopropyl-2,6-dimethylaniline. While computational studies are a common approach to predict the biological interactions and potential targets of novel molecules, no such research dedicated to 4-Cyclopropyl-2,6-dimethylaniline appears to be publicly available at this time.

Molecular modeling and docking are powerful computational tools that allow researchers to simulate the interaction between a small molecule (ligand), such as 4-Cyclopropyl-2,6-dimethylaniline, and a biological macromolecule, typically a protein or nucleic acid. These simulations can predict the preferred binding orientation of the ligand within the active site of the target, as well as the binding affinity, which is often expressed as a docking score or binding energy.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, 4-Cyclopropyl-2,6-dimethylaniline, would be generated and optimized using computational chemistry software. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that approximates the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of such studies are often presented in data tables that summarize the predicted binding energies and key interacting amino acid residues for a series of compounds. This information is invaluable for lead optimization in drug discovery, helping to prioritize which molecules should be synthesized and tested in a laboratory setting.

Despite the utility of these methods, it appears that 4-Cyclopropyl-2,6-dimethylaniline has not yet been the subject of such a detailed in silico investigation, or at least, the results of any such studies have not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on its predicted molecular interactions can be provided. Further research would be necessary to computationally explore the potential biological targets and binding modes of this compound.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Cyclopropyl-2,6-dimethylaniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Cyclopropyl-2,6-dimethylaniline exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a singlet or a set of closely spaced multiplets, reflecting their symmetric environment. The methyl protons attached to the ring also produce a distinct singlet. The protons of the cyclopropyl (B3062369) group and the amino (-NH₂) group show more complex splitting patterns and chemical shifts, which are crucial for confirming the presence and connectivity of these functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the methyl carbons, the cyclopropyl carbons, and the carbon atoms attached to the nitrogen atom all fall within expected ranges, allowing for a complete assignment of the carbon skeleton.

| ¹H NMR Data for 4-Cyclopropyl-2,6-dimethylaniline | |

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.046 - 7.043 |

| Amino Protons (-NH₂) | 3.537 |

| Methyl Protons (-CH₃) | 2.126 - 2.123 |

| Data obtained in CDCl₃ |

| ¹³C NMR Data for a related compound, 4-Bromo-2,6-dimethylaniline | |

| Assignment | Chemical Shift (δ) in ppm |

| C-NH₂ | 142.3 |

| C-Br | 110.1 |

| Aromatic C-H | 129.2 |

| Aromatic C-CH₃ | 122.9 |

| -CH₃ | 17.5 |

| This data for a structurally similar compound illustrates the expected chemical shift regions. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., HPLC-MS, GC-EIMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 4-Cyclopropyl-2,6-dimethylaniline and to gain insights into its structure through fragmentation analysis. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) are commonly employed.

The mass spectrum of 4-Cyclopropyl-2,6-dimethylaniline will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For instance, the loss of a methyl group or fragments from the cyclopropyl ring would result in specific daughter ions, helping to confirm the compound's identity. For the related compound 2,6-dimethylaniline (B139824), the molecular weight is 121.18 g/mol . nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography - HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 4-Cyclopropyl-2,6-dimethylaniline and for its isolation from reaction mixtures. bldpharm.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. bldpharm.com

A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities. nih.govresearchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier. By integrating the area under the peak in the chromatogram, the purity of the sample can be quantified. For instance, a sensitive HPLC method with amperometric detection has been developed for the determination of related compounds like 2,6-dimethylaniline, achieving low detection limits. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 4-Cyclopropyl-2,6-dimethylaniline will display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H stretching: The primary amine group (-NH₂) will show characteristic stretches in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-H bonds of the cyclopropyl ring will also have a characteristic high-frequency stretch.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the aromatic amine will be observed in the 1250-1360 cm⁻¹ range.

The NIST Chemistry WebBook provides an IR spectrum for the related compound 2,6-xylidine (2,6-dimethylaniline), which shows these characteristic peaks. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, which are the parts of a molecule that absorb light. The benzene ring in 4-Cyclopropyl-2,6-dimethylaniline acts as a chromophore.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Core Building Block in Complex Organic Synthesis

The sterically hindered and electronically distinct nature of 4-cyclopropyl-2,6-dimethylaniline and its derivatives makes it a valuable reagent in specialized synthetic pathways, particularly for constructing scaffolds of interest in medicinal chemistry.

Synthesis of Triazine Derivatives

The synthesis of 1,3,5-triazine (B166579) derivatives is a significant area of organic chemistry, as these structures are core to various herbicides, polymers, and biologically active agents. beilstein-journals.orgnih.gov The common method for creating these compounds involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core with various amines, alcohols, or thiols. researchgate.netmdpi.com While anilines are frequently used as nucleophiles in these reactions, the specific application of 4-cyclopropyl-2,6-dimethylaniline in the synthesis of triazine derivatives is not prominently documented in the reviewed scientific literature.

Preparation of Benzamide (B126) Antivirals

Benzamide structures are prevalent in a wide range of pharmaceuticals. However, a review of available scientific literature does not indicate that 4-cyclopropyl-2,6-dimethylaniline is a direct precursor or building block in the synthesis of known benzamide antivirals.

Construction of Bicyclo[3.1.0]hexane Scaffolds

A significant application of aniline (B41778) derivatives related to 4-cyclopropyl-2,6-dimethylaniline is in the synthesis of bicyclo[3.1.0]hexane scaffolds. These structures are valuable intermediates in medicinal chemistry due to their high degree of three-dimensionality and their presence in numerous bioactive natural products. nih.gov

Research has demonstrated a convergent synthesis of these bicyclic systems through a (3+2) annulation reaction between cyclopropylanilines and cyclopropenes. nih.govmdpi.com This reaction can be promoted by either an organic or an iridium photoredox catalyst under blue LED irradiation, providing a direct and efficient pathway to highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.govmdpi.com

In these studies, a key reactant used is N-cyclopropyl-4-methoxy-2,6-dimethylaniline , a derivative of the primary compound of interest. The reaction shows remarkable diastereoselectivity, particularly when using difluorocyclopropenes, which is crucial for creating specific isomers needed for drug development. researchgate.netnih.gov The ortho-methyl groups on the aniline ring play a role in increasing the diastereoselectivity of the cycloaddition. nih.gov

Reaction Scope of (3+2) Annulation

| Reactant A | Reactant B (Cyclopropene) | Catalyst System | Diastereomeric Ratio (dr) | Yield | Citation |

|---|

Integration into Advanced Functional Materials

The incorporation of unique organic molecules into materials can impart novel properties, such as fluorescence or enhanced catalytic activity. The potential use of 4-cyclopropyl-2,6-dimethylaniline in this context is explored below.

Development of Fluorescent Materials

While certain heterocyclic compounds synthesized from aniline precursors, such as carbazole-triazine hybrids, are known to exhibit intense blue fluorescence, there is no specific documentation in the surveyed literature that details the use of 4-cyclopropyl-2,6-dimethylaniline in the development of fluorescent materials. mdpi.com

Design of Metal-Organic Frameworks (MOFs) with Enhanced Luminescent Properties

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their properties can be tuned by changing these components. Although the development of new mixed-ligand MOFs is an active area of research, the scientific literature reviewed does not mention the integration of 4-cyclopropyl-2,6-dimethylaniline as an organic linker in the design of MOFs, luminescent or otherwise. researchgate.net

Reagent Roles in Biochemical Assays and Chemical Biology Investigations

There is no available information on the use of 4-Cyclopropyl-2,6-dimethylaniline in biochemical assays or chemical biology.

Applications in Fluorescence Detection Methods

No studies have been found that investigate or utilize the fluorescent properties of 4-Cyclopropyl-2,6-dimethylaniline.

Protein Interaction Studies

There is no documented use of 4-Cyclopropyl-2,6-dimethylaniline as a ligand, probe, or any other tool for studying protein interactions.

Catalytic Applications in Chemical Transformations

No research has been published detailing the use of 4-Cyclopropyl-2,6-dimethylaniline as a catalyst or ligand in any form of chemical transformation.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes for Cyclopropyl-Aniline Derivatives

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic methods for producing complex molecules like cyclopropyl-aniline derivatives. Traditional methods often rely on harsh conditions, expensive catalysts, and generate significant waste. sc.edu Emerging research aims to mitigate these issues by employing renewable energy sources and designing more atom-economical reactions.

Key developments in this area include:

Photochemical Synthesis: Photoredox catalysis and direct photochemical excitation are emerging as powerful tools. nih.govacs.org These methods use visible light as a renewable energy source to drive chemical transformations under mild conditions, which is highly tolerant of various functional groups. nih.govacs.org Research into the photochemical oxidation of aniline (B41778) derivatives for synthesizing other molecules, like azobenzenes, highlights the potential of light-based methods to replace traditional oxidizing agents with sustainable alternatives like oxygen, with water being the primary byproduct. sc.edu

Electrochemical Methods: Electrochemistry offers another green alternative by using electricity to drive reactions. The electrochemical generation of anions from nitrogen heterocycles can provide unique reactivity and selectivity for creating new carbon-nitrogen bonds, a fundamental step in aniline synthesis and derivatization. sc.edu

Avoiding Metal Catalysts: While transition metals are effective, their cost and potential toxicity are drawbacks. Research into metal-free reactions, such as the benzidine (B372746) rearrangement for forming carbon-carbon bonds, is being re-explored to create complex aromatic structures without relying on expensive catalysts. sc.edu

Alternative Reagents and Solvents: A core principle of green chemistry is the reduction of hazardous substances. sc.edu This includes developing syntheses that use less volatile and non-halogenated solvents and replacing toxic reagents. For instance, a phosphine-catalyzed reaction has been developed that uses anilines, chloroalkanes, and carbon dioxide (at ambient pressure) to create oxazolidinones, demonstrating a metal-free approach to fixing CO2 into valuable chemical structures. acs.org

These sustainable approaches are crucial for the cost-effective and environmentally responsible production of 4-cyclopropyl-2,6-dimethylaniline and its derivatives for use in pharmaceuticals, agrochemicals, and materials. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization and Derivatization

The functionalization of the aniline core is critical for tuning the properties of 4-cyclopropyl-2,6-dimethylaniline. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for forming the crucial C–N bond in aryl amines. organic-chemistry.orgacs.org This method is broadly applicable for preparing aromatic amines from aryl halides and primary or secondary amines. organic-chemistry.org Future research is focused on creating more efficient, versatile, and sustainable catalytic systems.

Current areas of exploration include:

Advanced Ligand Development: The success of Pd-catalyzed cross-coupling often depends on the design of the ligand, which stabilizes the metal center and facilitates the reaction. acs.org Research continues to produce new generations of ligands, such as bulky nucleophilic carbenes and diarylbiarylphosphines, that enable the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. organic-chemistry.orgacs.org

Ligand-Free Catalysis: To improve the cost-effectiveness and sustainability of cross-coupling reactions, ligand-free systems are being investigated. rsc.org These non-ligated metal catalysts are often easier to recycle and are more compatible with industrial applications, though they present their own challenges in terms of stability and activity. rsc.org

Organophotoredox Catalysis: This approach combines photoredox catalysis with organocatalysis to forge new bonds. For example, an organophotoredox-catalyzed three-component strategy has been developed for the alkylamination of alkenes, using anilines as nucleophiles. acs.org This method allows for the construction of complex products under mild, visible-light-induced conditions.

Multi-component and Cascade Reactions: Efficiency in synthesis is greatly improved by one-pot reactions that form multiple bonds in a single operation. researchgate.net Researchers are designing catalytic systems that facilitate cascade or tandem reactions. For instance, a Cs2CO3-mediated cascade annulation has been developed to synthesize 2-aminoquinoxalines from D-A cyclopropanes and o-benzenediamines. acs.org Similarly, palladium catalysis can be used in tandem processes to construct nitrogen-based heterocycles from ortho-functionalized anilines. acs.org

The table below summarizes some modern catalytic approaches relevant to the synthesis and derivatization of cyclopropyl-aniline compounds.

| Catalytic Approach | Catalyst/System Example | Key Advantage(s) | Relevant Reaction Type |

| Advanced Pd-Coupling | Pd₂(dba)₃/BINAP researchgate.net | High efficiency for C-N bond formation with a broad substrate scope. researchgate.net | Buchwald-Hartwig Amination |

| Ligand-Free Catalysis | Non-ligated metal catalysts rsc.org | Cost-effective, recyclable, sustainable. rsc.org | Cross-Coupling Reactions |

| Photoredox Catalysis | Visible light photocatalysts (e.g., 4CzIPN) acs.org | Uses renewable energy, mild reaction conditions. nih.govacs.orgacs.org | Alkylamination, Oxidation |

| Multi-component Reactions | Phosphine (B1218219) catalysts acs.org | High atom economy, metal-free, utilizes CO₂. acs.org | Cyclization |

This table is generated based on data from cited research articles.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for 4-Cyclopropyl-2,6-dimethylaniline Analogues

Key applications of AI/ML in this context include:

Compound Property Prediction: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel aniline analogues. optibrium.commdpi.com For instance, quantitative structure-activity relationship (QSAR) models based on ML algorithms can classify the carcinogenic activity of aromatic amines with high accuracy by analyzing their electronic structures. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising profiles while avoiding those likely to be toxic or ineffective. optibrium.commdpi.com

Generative Chemistry: AI-powered generative models can design entirely new molecules tailored to specific needs. optibrium.com By learning from vast libraries of known compounds, these models can propose novel cyclopropyl-aniline structures that are predicted to have desirable properties, such as enhanced binding affinity to a biological target or improved metabolic stability. drugtargetreview.comoptibrium.com This expands the accessible chemical space beyond the intuition of human chemists.

Synthesis Planning: AI is adept at recognizing patterns in complex reaction data. drugtargetreview.com AI tools can be trained on the chemical literature to propose viable and optimized synthetic routes to target molecules, including complex aniline derivatives. drugtargetreview.com This can save significant time and resources in the lab by identifying the most efficient pathways.

Accelerating Drug Discovery: In medicinal chemistry, the cyclopropyl (B3062369) group is often introduced to enhance metabolic stability, potency, or brain permeability. nih.gov AI can streamline the process of identifying which aniline analogues would benefit most from this modification. nih.gov By building predictive models, AI can help medicinal chemists make more informed decisions, reducing the time and cost associated with bringing a new drug to market. drugtargetreview.commdpi.com

| AI/ML Application | Objective | Example Methodology | Potential Impact |

| Property Prediction | Forecast biological activity or toxicity of new analogues. | 3D-QSAR models, Decision Trees, Random Forest. nih.govmdpi.com | Prioritize synthesis of promising compounds; reduce late-stage failures. optibrium.comnih.gov |

| Generative Chemistry | Design novel molecules with desired properties. | Auto-encoders, Generative Adversarial Networks (GANs). optibrium.com | Explore new chemical space and identify innovative drug candidates. optibrium.com |

| Synthesis Planning | Identify efficient synthetic routes to target molecules. | AI trained on literature reaction data. drugtargetreview.com | Accelerate synthesis and reduce resource consumption. drugtargetreview.com |

This table is generated based on data from cited research articles.

Expanding Applications in Niche Areas of Chemical Science and Technology

While aniline derivatives are well-established in pharmaceuticals and agrochemicals, the unique combination of the bulky, electron-donating dimethyl groups and the electronically distinct cyclopropyl ring in 4-cyclopropyl-2,6-dimethylaniline opens doors to more specialized applications.

Future growth areas may include:

Materials Science: Substituted anilines are precursors to conductive polymers and other organic electronic materials. researchgate.net The specific substitution pattern of 4-cyclopropyl-2,6-dimethylaniline could be exploited to create novel polymers or molecular materials with tailored electronic or optical properties for use in sensors, organic light-emitting diodes (OLEDs), or data storage. researchgate.net For example, the electronic properties of oligoanilines substituted with electron-donor groups have been studied for their potential in semiconducting applications. researchgate.net

Chemical Probes: The cyclopropylamine (B47189) moiety can act as a mechanistic probe. Upon single-electron transfer (SET) oxidation, the cyclopropyl ring undergoes a spontaneous and irreversible ring-opening. acs.org This property makes N-cyclopropylanilines useful tools for studying oxidative processes in chemical and biological systems, such as probing the activity of photosensitizers or enzymatic reactions. acs.org Derivatives of 4-cyclopropyl-2,6-dimethylaniline could be designed as specific probes with tuned oxidation potentials.

Ligand Synthesis for Catalysis: Arylamines are foundational structures for creating complex ligands used in transition metal catalysis. The steric and electronic profile of 4-cyclopropyl-2,6-dimethylaniline makes it an interesting candidate for incorporation into new ligand frameworks. acs.org These ligands could, in turn, enable novel catalytic transformations or improve the selectivity and activity of existing ones. acs.org

The versatility of this compound ensures that as new challenges arise in chemical science and technology, it and its derivatives will continue to be explored for innovative solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.